2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
Description
This compound is a heterocyclic organic molecule featuring a 1-methylindole moiety linked via an ethanone bridge to a piperazine ring substituted with a pyrazolo[1,5-a]pyridine-3-carbonyl group. The piperazine linker enhances solubility and conformational flexibility, which may improve binding to biological targets.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-25-16-17(18-6-2-3-7-20(18)25)14-22(29)26-10-12-27(13-11-26)23(30)19-15-24-28-9-5-4-8-21(19)28/h2-9,15-16H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWTYUJWLXILKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular properties, cytotoxicity, and interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety, a piperazine ring, and a pyrazolo[1,5-a]pyridine carbonyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular activity of compounds structurally similar to This compound . For instance, derivatives of pyrazolo[1,5-a]pyridine have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds . The compound's structure suggests it may also exhibit similar properties.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney (HEK-293) cells indicate that several derivatives of related compounds are non-toxic at effective concentrations . This is crucial for the development of therapeutic agents as it implies a favorable safety profile.
The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For example, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in cancer proliferation . Computational docking studies suggest that modifications in the structure can enhance binding affinity to target sites.
Research Findings
A summary of key findings related to the biological activity of the compound is presented in the following table:
| Study | Biological Activity | IC50/IC90 Values | Cell Line/Pathogen |
|---|---|---|---|
| Anti-tubercular | IC50: 1.35 - 2.18 μM | Mycobacterium tuberculosis | |
| EGFR Inhibition | IC50: 0.12 µM | Cancer Cell Lines | |
| Cytotoxicity | Non-toxic | HEK-293 |
Case Studies
In a study focusing on the synthesis and evaluation of similar compounds, several derivatives demonstrated promising antiproliferative effects against various cancer cell lines. For instance, compounds with structural modifications showed enhanced potency compared to their predecessors . These findings highlight the importance of structural optimization in developing effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture combining indole , pyrazolo-pyridine , and piperazine motifs. Below is a comparison with three analogous compounds:
Key Differences and Implications
- Indole Substitution : The 1-methylindole group in the target compound may enhance metabolic stability compared to unsubstituted indoles in other analogs .
- Pyrazolo-Pyridine vs. Triazolo-Pyrimidine : Pyrazolo-pyridine systems (target compound) exhibit stronger π-π stacking interactions with kinase ATP-binding sites compared to triazolo-pyrimidines (e.g., ’s herbicidal agents) .
Research Findings and Hypotheses
Predicted Bioactivity
- Kinase Inhibition: Pyrazolo-pyridine derivatives (e.g., ’s carboxamides) show nanomolar affinity for kinases like EGFR. The target compound’s piperazine group could mimic ATP’s ribose moiety, enhancing binding .
- Antimicrobial Potential: Indole-piperazine hybrids have demonstrated activity against Gram-positive bacteria (e.g., S. aureus), though the pyrazolo-pyridine group may shift specificity toward fungi .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
